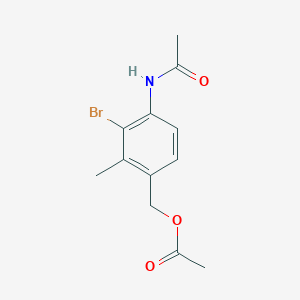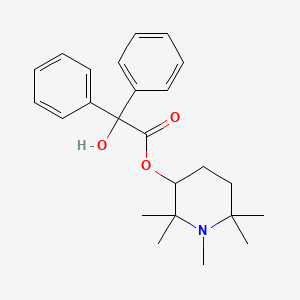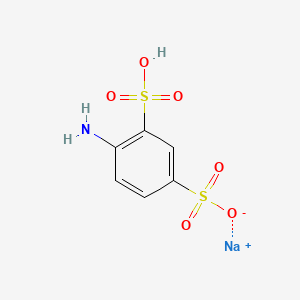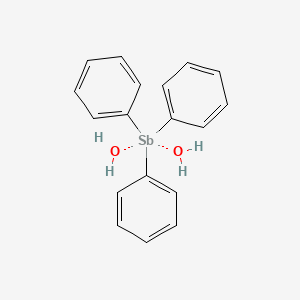
Triphenylantimony dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylantimony dihydroxide is an organometallic compound containing antimony in its pentavalent state It is characterized by the presence of three phenyl groups and two hydroxide groups attached to the antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triphenylantimony dihydroxide can be synthesized through several methods. One common approach involves the reaction of triphenylantimony dichloride with water or a hydroxide source. The reaction typically proceeds as follows:
Ph3SbCl2+2H2O→Ph3Sb(OH)2+2HCl
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving controlled addition of water or hydroxide sources and subsequent purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylantimony dihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The hydroxide groups can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides or organic acids in the presence of a base.
Major Products:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted triphenylantimony derivatives.
Applications De Recherche Scientifique
Triphenylantimony dihydroxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoantimony compounds and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in catalysis and materials science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of triphenylantimony dihydroxide involves its interaction with various molecular targets. The hydroxide groups can participate in hydrogen bonding and coordination with other molecules, while the phenyl groups provide steric and electronic effects. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.
Comparaison Avec Des Composés Similaires
Triphenylantimony dichloride: Contains two chloride groups instead of hydroxide groups.
Triphenylbismuth dihydroxide: Similar structure but with bismuth instead of antimony.
Triphenylarsenic dihydroxide: Similar structure but with arsenic instead of antimony.
Uniqueness: Triphenylantimony dihydroxide is unique due to the specific properties imparted by the antimony atom and the hydroxide groups. These properties include its reactivity, coordination behavior, and potential applications in various fields. Compared to its bismuth and arsenic analogs, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
896-29-7 |
|---|---|
Formule moléculaire |
C18H19O2Sb |
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
triphenylstibane;dihydrate |
InChI |
InChI=1S/3C6H5.2H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H2; |
Clé InChI |
QNEHTJFWGHSTEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


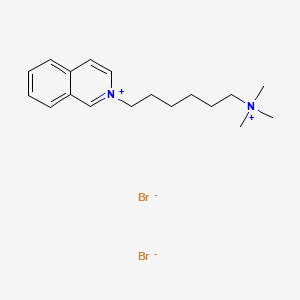


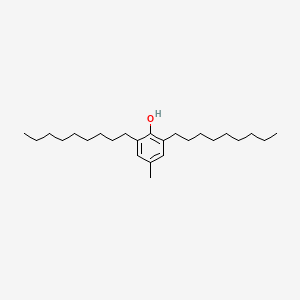
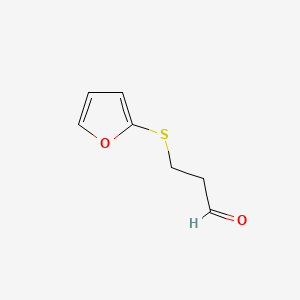

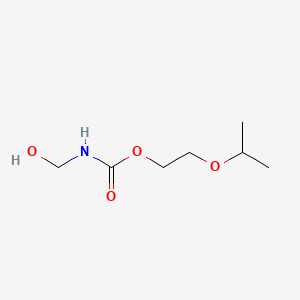
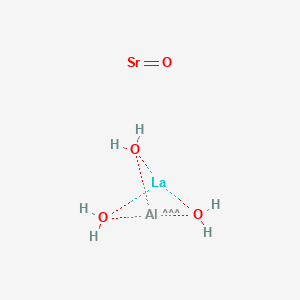
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
